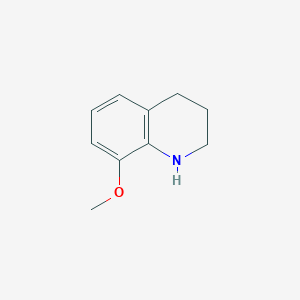

8-Methoxy-1,2,3,4-tetrahydroquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRWUIXDTQZKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409447 | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53899-17-5 | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hydrolysis of Phosphonate Esters:once the Phosphonate Ester is Formed, the Alkyl Groups Must Be Removed to Yield the Final Phosphonic Acid. Several Methods Are Available for This Dealkylation Step.

Acid Hydrolysis: The most general method involves refluxing the phosphonate (B1237965) ester with concentrated hydrochloric acid. However, these harsh conditions may not be suitable for complex molecules with sensitive functional groups. nih.govchim.it

McKenna's Method: A much milder and widely used procedure involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (B50905) (TMSBr). nih.gov This forms a silylated phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid upon treatment with methanol (B129727) or water. This method is often preferred for its efficiency and compatibility with various functional groups. nih.gov

Hydrogenolysis: If dibenzyl phosphonates are used, the benzyl (B1604629) groups can be cleanly removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), providing another mild route to the phosphonic acid. nih.gov

Table 2: Key Methods for Dealkylation of Dialkyl Phosphonates

| Method | Reagents | Key Characteristics |

|---|---|---|

| Acid Hydrolysis | Concentrated HCl, heat | General, but harsh conditions. nih.govchim.it |

| McKenna's Method | 1. TMSBr 2. MeOH or H₂O | Mild, efficient, and broadly applicable. nih.gov |

| Hydrogenolysis | H₂, Pd/C (for dibenzyl phosphonates) | Very mild, specific to benzyl esters. nih.gov |

Considerations for Stereoselective Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Many of the biological activities of tetrahydroquinolines are dependent on their stereochemistry. Therefore, developing synthetic routes that control the three-dimensional arrangement of atoms is of paramount importance. Key strategies include classical resolution, asymmetric catalysis, and the use of chiral auxiliaries.

Classical Chemical Resolution: This method separates a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, optically pure components. It involves reacting the racemic base, such as 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, with a chiral acid. clockss.org This forms two diastereomeric salts with different physical properties (like solubility), allowing one of them to be selectively crystallized. After separation, the pure enantiomer of the tetrahydroquinoline is recovered by treatment with a base.

A reported method successfully resolved racemic 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline using a chiral tartaric acid derivative as the resolving agent. This approach yielded both enantiomers in moderate yields but with excellent enantiomeric excess (>99% ee). clockss.org

Table 3: Example of Chemical Resolution of (±)-8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

| Resolving Agent | Solvent | Isolated Enantiomer | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (D)-Di-O-p-toluoyl-tartaric acid ((D)-DTTA) | Methanol | (+)-(R)-isomer | 35% | >99% |

| (L)-Di-O-p-toluoyl-tartaric acid ((L)-DTTA) | Methanol | (-)-(S)-isomer | 36% | >99% |

Asymmetric Catalysis: A more modern and efficient approach is to directly synthesize a single enantiomer using a chiral catalyst. Chiral phosphoric acids have emerged as powerful organocatalysts for the asymmetric synthesis of tetrahydroquinolines. acs.orgglobethesis.comnih.gov These catalysts can facilitate the enantioselective reduction of a quinoline (B57606) precursor to the corresponding chiral tetrahydroquinoline. nih.govacs.org For example, a 2-substituted quinoline can be reduced using a Hantzsch ester as the hydrogen source in the presence of a catalytic amount of a chiral phosphoric acid, yielding the 2-substituted tetrahydroquinoline with high enantioselectivity. nih.govorganic-chemistry.org This method avoids the need for resolving a racemic mixture and is often highly efficient. acs.orgacs.org

Other Strategies: Other established stereoselective methods include domino reactions that create chiral architectures and diastereoselective approaches like the [4+2] annulation of specifically designed precursors to build the chiral tetrahydroquinoline framework. nih.govfrontiersin.org Furthermore, the use of a chiral auxiliary—a temporary chiral group that directs the stereochemical outcome of a reaction and is later removed—is a valid strategy for synthesizing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines and can be conceptually applied to tetrahydroquinolines. nih.gov

Biological Activities and Pharmacological Potential of 8 Methoxy 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Broad Spectrum Pharmacological Investigations of Tetrahydroquinoline Derivatives

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold is a key structural motif found in numerous natural products and synthetic compounds, granting it a "privileged" status in medicinal chemistry. nih.gov Derivatives of this heterocyclic system have been the subject of extensive pharmacological research, revealing a wide array of biological activities. These compounds are recognized for their potential as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents. mdpi.comchemimpex.com

The versatility of the THQ core allows for structural modifications that can significantly influence its biological profile. Research has shown that THQ derivatives can serve as ligands for various receptors, including 5-HTTA and NMDA receptors, and act as immunosuppressants and cardiovascular agents. nih.gov Beyond their pharmaceutical potential, these derivatives have also found applications as antioxidants, pesticides, and corrosion inhibitors. nih.gov The broad-ranging activities of THQ analogs underscore their importance as a foundational structure for the development of new therapeutic agents and other functional molecules. nih.govrsc.orgnih.gov For instance, the simple compound 6-Methoxy-1,2,3,4-tetrahydroquinoline is noted as a key intermediate in the synthesis of pharmaceuticals, particularly for neuroprotective and anti-inflammatory drugs, due to its ability to cross the blood-brain barrier. chemimpex.com

Antidiabetic Applications through GPR-40 Receptor Activation

The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes. nih.govspandidos-publications.com This receptor is highly expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids, leading to enhanced insulin (B600854) secretion. spandidos-publications.comnih.gov Research has led to the discovery of synthetic small-molecule agonists of GPR40, including derivatives of tetrahydroquinoline, that can mimic the effects of fatty acids. nih.govacs.org

Specifically, a derivative containing a 3,4-dihydro-8-methoxy-1(2H)-quinolinyl moiety has been identified as a potent GPR40 agonist. acs.org Such compounds have been shown to effectively increase insulin secretion and lower blood glucose in preclinical models of type 2 diabetes. nih.govacs.org The therapeutic potential of GPR40 agonists lies in their ability to amplify insulin secretion only when blood glucose levels are elevated, which distinguishes them from other classes of antidiabetic drugs. patsnap.comnih.gov

Antiparasitic and Antimalarial Activity

The urgent need for new antimalarial treatments to combat drug-resistant strains of Plasmodium falciparum has driven research into novel chemical scaffolds, including tetrahydroquinolines. nih.gov Derivatives of 8-aminoquinoline, such as primaquine (B1584692) and tafenoquine, are established antimalarials, highlighting the potential of the broader quinoline (B57606) class. nih.gov

Malaria pathology is primarily associated with the asexual replication of parasites in red blood cells. nih.gov However, for transmission to the mosquito vector to occur, a subset of these parasites must differentiate into sexual forms known as gametocytes. nih.govnih.gov Therefore, effective antimalarial strategies ideally target both the disease-causing asexual stages and the transmission-competent gametocyte stages.

Research into tetrahydroquinoline derivatives has identified compounds with activity against multiple life-cycle stages of Plasmodium. nih.gov Structure-activity relationship (SAR) studies on a particular tetrahydroquinoline hit compound revealed that modifications to the THQ core significantly impact antimalarial potency. For instance, electron-donating groups, such as a methoxy (B1213986) group at the 7-position, were well-tolerated. nih.gov Conversely, placing a methoxy group at the 5-position resulted in decreased activity against the P. falciparum 3D7 strain. nih.gov

| Compound Modification | Position of Substitution | Effect on Activity | IC50 (μM) nih.gov |

|---|---|---|---|

| Unsubstituted THQ (Reference) | - | - | 4.4 ± 0.59 |

| Methoxy Group (OCH3) | 7 | Maintained Activity | Not specified, but tolerated |

| Methoxy Group (OCH3) | 5 | Decreased Activity | Not specified, but led to decrease |

| Chloro Group (Cl) | 5 | Increased Activity | Not specified, but increased |

| Electron Withdrawing Groups | 7 | Not Tolerated | Inactive |

Furthermore, studies have shown that mature male and female P. falciparum gametocytes exhibit different sensitivities to antimalarial drugs. researchgate.net Mature male gametocytes were found to be more vulnerable to certain compounds compared to female gametocytes, a critical consideration for the development of transmission-blocking drugs. researchgate.net This highlights the importance of using sex-specific assays when screening for new gametocytocidal agents. researchgate.net

The life cycle of the malaria parasite continues within the mosquito vector in what are known as the sporogonic stages. nih.gov This begins when a mosquito ingests gametocytes during a blood meal. nih.gov The male gametocyte undergoes exflagellation to produce microgametes, which then fertilize female gametes to form oocysts. nih.govnih.gov Preventing these developmental steps is a key strategy for blocking malaria transmission.

Some 4(1H)-quinolone compounds, structurally related to the THQ scaffold, have demonstrated an ability to interfere with these early sporogonic events. nih.gov Research has shown that certain compounds can significantly reduce the exflagellation of male gametocytes, thereby preventing fertilization and subsequent oocyst formation in the mosquito midgut. nih.gov

More recent studies have revealed that even later sporogonic stages, such as maturing oocysts and sporozoites, are not entirely safe from the mosquito's immune system. biorxiv.orgnih.gov While early-stage oocysts are somewhat protected, late-stage oocysts that rupture to release sporozoites become susceptible to the mosquito's melanization immune response. biorxiv.org This process involves the encapsulation of the parasite in melanin, effectively neutralizing it. Melanized sporozoites have been observed both within ruptured oocysts and circulating in the mosquito's body cavity (hemocoel), indicating that these late stages are indeed vulnerable to immune attack. biorxiv.orgnih.gov This suggests that therapeutic agents that could weaken the oocyst wall or enhance the mosquito's immune response could represent a novel transmission-blocking strategy.

Schistosomiasis is a significant neglected tropical disease caused by parasitic flatworms of the genus Schistosoma. researchgate.net Control of this disease relies heavily on a single drug, praziquantel. researchgate.net The tetrahydroquinoline scaffold is present in known schistosomicidal agents, such as oxamniquine, indicating its potential in this therapeutic area. nih.govacs.org

Research on related quinoline derivatives has further supported this potential. researchgate.net Two novel 8-hydroxyquinoline-5-sulfonamido derivatives were tested in vitro against adult Schistosoma mansoni worms. At a concentration of 50 μg/mL, these compounds caused a reduction in motor activity and death of the worms after 120-144 hours. researchgate.net They also significantly reduced the egg production of female worms. researchgate.net Molecular docking studies suggested that these compounds may exert their effect by inhibiting thioredoxin glutathione (B108866) reductase (TGR), a critical enzyme for the parasite's antioxidant defense system. researchgate.net These findings underscore the promise of the quinoline core structure in designing new schistosomicidal drugs.

Neuroprotective Effects and Relevance in Neurodegenerative Disorders Research

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. nih.gov The tetrahydroquinoline nucleus is being evaluated as a core structure for agents aimed at slowing the onset of Alzheimer's disease. nih.gov

The therapeutic potential of this scaffold is strongly supported by research on its structural isomer, tetrahydroisoquinoline (THIQ). THIQ derivatives have shown significant neuroprotective, anti-inflammatory, and antioxidative properties in various studies. nih.gov For example, 1-Methyl-1,2,3,4,-tetrahydroisoquinoline (1MeTIQ), an endogenous alkaloid found in the mammalian brain, provides a neuroprotective effect against excitotoxic lesions. nih.gov The mechanisms underlying the neuroprotective potential of these related compounds involve mitigating oxidative stress and chronic inflammation, which are hallmarks of neurodegeneration. nih.govnih.gov The habitual consumption of dietary flavonoids, which are also potent antioxidants, has been shown to reduce the risk of neurodegenerative disorders, further supporting the therapeutic strategy of targeting oxidative stress. nih.gov Given the structural similarities and the known evaluation of THQ for Alzheimer's, the findings for THIQ derivatives provide a strong rationale for the continued investigation of 8-methoxy-1,2,3,4-tetrahydroquinoline and its analogs in neuroprotection research.

Cardiovascular Applications, including Vasodilatory Effects

While extensive research has focused on the antiparasitic and neuroprotective potential of tetrahydroquinolines, specific studies detailing the vasodilatory effects of this compound are not prominent in the available literature. However, the investigation of related heterocyclic structures for cardiovascular applications provides context for potential future research. For instance, derivatives of 3,4-dihydro-2H-1-benzopyran have been synthesized and identified as potassium channel openers. nih.gov These compounds exhibit selective coronary vasodilator activity, increasing coronary blood flow with minimal impact on systemic blood pressure and heart rate. nih.gov This demonstrates that heterocyclic scaffolds can be successfully modified to achieve specific cardiovascular effects, suggesting a possible, though currently unexplored, avenue for tetrahydroquinoline derivatives.

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key factor in many diseases, and its management is a major therapeutic goal. nih.gov The potential of the tetrahydroquinoline scaffold in this area is suggested by studies on its close structural relatives. Research on a derivative of the isomeric tetrahydroisoquinoline scaffold, specifically 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has demonstrated pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.org

In a hot plate test, a model for thermal pain, this compound showed high analgesic activity by significantly increasing the pain sensitivity threshold. biomedpharmajournal.org In a model of formalin-induced inflammation in rats, the compound exhibited a potent anti-inflammatory effect. biomedpharmajournal.org

| Compound | Dose (mg/kg) | Anti-inflammatory Effect (Inhibition %) |

|---|---|---|

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | 0.5 | 72.5% |

| Diclofenac (B195802) Sodium (Reference Drug) | 8.0 | 22.2% |

As shown in the table, the anti-inflammatory effect of the test compound at a dose of 0.5 mg/kg was found to be 3.3 times greater than that of the reference drug, diclofenac sodium. biomedpharmajournal.org These results indicate that the tetrahydroisoquinoline core, and by extension the closely related tetrahydroquinoline scaffold, holds significant promise for development as a non-narcotic analgesic and anti-inflammatory agent. biomedpharmajournal.org

Investigation of Other Biological Activities (e.g., Anti-HIV, Anti-Alzheimer, Anti-hyperlipidemic, Adrenergic)

The 1,2,3,4-tetrahydroquinoline scaffold is a recognized pharmacophore present in a multitude of biologically active compounds. researchgate.net While research specifically detailing the activities of this compound derivatives is limited in the context of the activities discussed below, studies on the broader tetrahydroquinoline class have revealed significant potential in several therapeutic areas.

The chemokine receptor CXCR4 is a critical co-receptor for T-tropic (X4) strains of the Human Immunodeficiency Virus (HIV) to enter T-lymphocytes. mdpi.com Consequently, the development of CXCR4 antagonists is a key strategy in anti-HIV research. The 1,2,3,4-tetrahydroquinoline (THQ) moiety has been identified as an effective structural replacement for the cyclam pharmacophore in known CXCR4 antagonists. nih.gov

Research into isoquinoline-based CXCR4 antagonists has included derivatives bearing a tetrahydroquinoline head group. mdpi.com These compounds were evaluated for their CXCR4 affinity, antagonism, and anti-HIV activity. The studies confirmed that molecules incorporating the tetrahydroquinoline scaffold can act as potent CXCR4 antagonists, thereby inhibiting HIV entry. mdpi.comnih.gov For instance, certain tetrahydroquinoline-based antagonists have demonstrated the ability to protect cells against the cytopathic effects of the X4 HIV-1 NL4.3 strain with high efficacy. researchgate.net However, the literature available from the searches does not provide specific data on 8-methoxy substituted tetrahydroquinolines for anti-HIV activity.

Alzheimer's disease is a complex neurodegenerative disorder. One of the primary therapeutic strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, to manage cognitive symptoms. mdpi.com The 1,2,3,4-tetrahydroquinoline framework has been explored for its potential as a backbone for new AChE inhibitors.

A patent describes a series of substituted 1,2,3,4-tetrahydroquinolin-7-yl carbamates as potent acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. google.com Further research into diversely functionalized quinolinones and dihydroquinolinones, which are structurally related to tetrahydroquinolines, also identified potent and selective non-competitive inhibitors of human acetylcholinesterase. mdpi.com While these findings underscore the potential of the core tetrahydroquinoline structure in designing anti-Alzheimer's agents, specific investigations into the efficacy of this compound derivatives as cholinesterase inhibitors were not found in the provided search results.

Elevated levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for atherosclerosis and cardiovascular disease. The cholesteryl ester transfer protein (CETP) is a key target for therapies aimed at raising high-density lipoprotein (HDL) cholesterol levels. researchgate.net Researchers have successfully designed and synthesized a series of potent CETP inhibitors built upon a 1,2,3,4-tetrahydroquinoline platform. One such compound, referred to as Tetrahydroquinoline A, was found to be a potent inhibitor of partially purified CETP with a half-maximal inhibitory concentration (IC50) of 39 nM. researchgate.net This demonstrates that the tetrahydroquinoline scaffold is a viable starting point for developing novel anti-hyperlipidemic agents. Specific data on the CETP inhibitory activity of 8-methoxy substituted derivatives were not detailed in the available research.

The β3-adrenergic receptor (β3-AR) plays a role in regulating the detrusor muscle of the urinary bladder and is a target for treating overactive bladder syndrome. wikipedia.org It is also involved in metabolic processes, making β3-AR agonists potential candidates for treating obesity and type-2 diabetes. nih.gov

A series of novel substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes have been synthesized and evaluated as β3-adrenergic receptor agonists. nih.gov These compounds were assessed for their activity using a human SK-N-MC neuroblastoma cell model. Several derivatives showed significant agonistic activity, with four compounds being identified as potential leads for further development. nih.gov The study highlighted that among the derivatives with a 1,2,3,4-tetrahydroquinoline scaffold, those with an N-benzyl group were superior to those with an N-arylsulfonyl group. nih.gov The research did not specifically report on 8-methoxy substituted analogs.

Table 1: β3-Adrenergic Receptor Agonistic Activity of Selected 1,2,3,4-Tetrahydroquinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Structure Description | β3-AR Agonistic Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 11 | N-Benzyl-6-(2-hydroxy-3-(isopropylamino)propoxy)-1,2,3,4-tetrahydroquinoline | 0.55 | nih.gov |

| 15 | N-Benzyl-6-(2-hydroxy-3-(tert-butylamino)propoxy)-1,2,3,4-tetrahydroquinoline | 0.59 | nih.gov |

| 22 | 6-(3-(sec-Butylamino)-2-hydroxypropoxy)-N-(4-chlorobenzyl)-1,2,3,4-tetrahydroquinoline | 1.18 | nih.gov |

| 23 | N-Benzyl-6-(3-(sec-butylamino)-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinoline | 1.76 | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Interactions

Impact of Methoxy (B1213986) Group Position and Other Ring Substitutions on Biological Activity

The biological activity of tetrahydroquinoline derivatives is highly sensitive to the position and nature of substituents on both the aromatic and heterocyclic rings. The methoxy group (-OCH3), being an electron-donating group, plays a significant role in modulating the pharmacological profile of these compounds. nih.gov

In studies of analogs targeting the serotonin (B10506) 7 receptor (5-HT7R), the substitution pattern on the aromatic ring was found to be critical for inverse agonist efficacy. mdpi.com Research comparing different substitution patterns revealed a preference for an 8-hydroxy-6,7-dimethoxy substitution over analogs with a 6,7,8-trimethoxy pattern. mdpi.com This suggests that while a methoxy group at position 8 contributes to activity, its replacement with a hydroxyl group, which can act as a hydrogen bond donor, can lead to more robust interactions with the receptor. mdpi.com Furthermore, N-methylation of the tetrahydroisoquinoline nitrogen was shown to improve the potency of the evaluated analogs. mdpi.com

The introduction of other substituents, such as halogens, also significantly alters biological activity. For instance, the presence of a bromine atom, as in 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline, creates new analogs for pharmacological screening. Similarly, adding a fluorine atom can modify the electronic properties and binding interactions of the molecule.

| Compound/Analog Pattern | Target | Key SAR Finding | Reference |

|---|---|---|---|

| 8-hydroxy-6,7-dimethoxy-tetrahydroisoquinoline | 5-HT7 Receptor | Preferred substitution pattern for inverse agonism efficacy over trimethoxy analogs. mdpi.com | mdpi.com |

| N-methylated analogs | 5-HT7 Receptor | N-methylation improved the potency of evaluated inverse agonists. mdpi.com | mdpi.com |

| Electron-donating/withdrawing groups | General | Plays a vital role in modulating the biological potential of tetrahydroisoquinoline derivatives. nih.gov | nih.gov |

Influence of Substitution Patterns on Enzyme Inhibition (e.g., DHFR)

The tetrahydroquinoline scaffold is a versatile core for developing inhibitors of various enzymes. Structure-activity relationship studies have demonstrated that specific substitution patterns are key to achieving potent and selective inhibition. While information on Dihydrofolate Reductase (DHFR) inhibition by this specific compound is limited, extensive research exists for other enzymes.

Lysine-specific demethylase 1 (LSD1): For a series of tetrahydroquinoline-based inhibitors of LSD1, an enzyme targeted in cancer therapy, 3D-QSAR modeling showed that the introduction of amino and hydrophobic groups enhanced inhibitory activity. mdpi.com

Phenylethanolamine N-methyltransferase (PNMT): In studies on the related tetrahydroisoquinoline scaffold as PNMT inhibitors, substitutions at the 3-position were critical. Extending a methyl group to an ethyl group at this position decreased potency, indicating a sterically constrained active site. nih.gov Conversely, introducing a 3-hydroxymethyl group enhanced inhibitory activity, likely due to the formation of a hydrogen bond with an active-site amino acid residue. nih.gov

mTOR Inhibition: Tetrahydroquinoline derivatives have been designed as inhibitors of the mTOR protein, a crucial target in cancer. SAR analysis revealed that incorporating trifluoromethyl and morpholine (B109124) moieties significantly boosted both selectivity and potency. researchgate.netmdpi.com

Other Enzymes: Tetrahydroquinoline derivatives have also been assessed as inhibitors of α-amylase and the cAMP-binding protein Epac. mdpi.comnih.gov For instance, a 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde was identified as an uncompetitive antagonist of Epac1. nih.gov

| Enzyme Target | Scaffold | Favorable Substitutions | Effect | Reference |

|---|---|---|---|---|

| LSD1 | Tetrahydroquinoline | Amino and hydrophobic groups | Enhanced inhibitory activity. mdpi.com | mdpi.com |

| PNMT | Tetrahydroisoquinoline | 3-hydroxymethyl group | Enhanced potency via H-bonding. nih.gov | nih.gov |

| PNMT | Tetrahydroisoquinoline | 3-ethyl group | Diminished potency due to steric hindrance. nih.gov | nih.gov |

| mTOR | Tetrahydroquinoline | Trifluoromethyl and morpholine moieties | Increased selectivity and potency. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Epac1 | Tetrahydroquinoline | 5,7-dibromo-6-fluoro-2-methyl-1-carbaldehyde | Uncompetitive antagonism. nih.gov | nih.gov |

Modulation of Receptor Interactions (e.g., Retinoid X Receptors, αvβ3 Integrin)

αvβ3 Integrin: The tetrahydroquinoline framework is a component of antagonists targeting the αvβ3 integrin, a receptor implicated in cancer progression. nih.govresearchgate.net The design of these antagonists often mimics the arginine-glycine-asparagine (RGD) binding motif found in natural matrix proteins. nih.gov For optimal interaction, a basic group is considered necessary for binding to the α-subunit of the integrin, while an acidic group is required for interaction with the β-subunit. nih.gov Structural modifications to known antagonists have been guided by molecular modeling to establish favorable π–π interactions with specific residues, such as β3 Tyr122, in the receptor's binding site. mdpi.com

Retinoid X Receptors (RXR): Retinoid X Receptors are nuclear receptors that are activated by ligands such as 9-cis retinoic acid and form heterodimers with other nuclear receptors like RARs and the vitamin D receptor. nih.govwikipedia.orgyoutube.com They play a central role in multiple hormonal signaling pathways. nih.gov Despite the inclusion of RXR as an example, a review of the available scientific literature did not yield significant findings that directly link 8-Methoxy-1,2,3,4-tetrahydroquinoline or the broader tetrahydroquinoline class of compounds to interactions with Retinoid X Receptors.

Analysis of Ligand-Protein Binding Mechanisms

Understanding the precise binding mechanisms between a ligand and its protein target is fundamental to rational drug design. For tetrahydroquinoline derivatives and their analogs, a combination of molecular modeling, X-ray crystallography, and biochemical assays has elucidated key interactions.

In the case of αvβ3 integrin antagonists, the binding mechanism involves critical interactions within the receptor's ligand-binding pocket. A key interaction is the coordination of the ligand's carboxyl group with the metal ion in the metal ion-dependent adhesion site (MIDAS) located in the β3 subunit. mdpi.com This interaction can trigger conformational changes in the receptor. mdpi.com Docking studies have predicted specific interactions between the antagonist and residues such as αV-Asp218, as well as π–π stacking interactions with the aromatic ring of β3-Tyr122. mdpi.com

For tetrahydroisoquinoline-based inverse agonists of the 5-HT7 receptor, molecular dynamics simulations have provided insight into the binding mechanism. mdpi.com These simulations showed that an 8-hydroxy substitution allows for a more robust interaction with the receptor compared to other substitution patterns, which correlates with its higher efficacy. mdpi.com This highlights the importance of specific hydrogen bonding capabilities in establishing a stable ligand-protein complex.

The development of delivery systems based on other scaffolds targeting integrins has utilized techniques like confocal microscopy to track the interaction and internalization of fluorescently-labeled ligands with their target receptors on the cell surface. wikipedia.org

Computational Chemistry and in Silico Investigations

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 8-Methoxy-1,2,3,4-tetrahydroquinoline, might interact with a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively detailed in publicly available literature, research on analogous tetrahydroquinoline and tetrahydroisoquinoline (THIQ) scaffolds is common. For instance, studies on THIQ derivatives have been performed to evaluate their binding affinity against targets like the KRas and VEGF receptors, which are implicated in cancer. nih.gov Similarly, derivatives of the isomeric 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been studied as ligands for the sigma-2 receptor. nih.gov These studies typically involve placing the ligand into the binding site of the target protein to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-protein complex over time. An MD simulation of a protein-ligand complex for 100 nanoseconds can provide valuable information on the stability of their interactions. nih.gov For example, in a study on tetrahydroquinoline derivatives targeting the enzyme Lysine-specific demethylase 1 (LSD1), MD simulations were used to explore the stability of the designed compounds within the enzyme's active site. mdpi.com Such simulations can reveal conformational changes in both the ligand and the protein, providing a more dynamic and realistic picture of the binding event than static docking alone.

Binding Affinity Studies (e.g., MM-PBSA)

To quantify the strength of the interaction between a ligand and its target, binding affinity studies are conducted. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and its related method, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), are popular techniques for estimating the free energy of binding of a ligand to a protein. mdpi.com These methods calculate the binding free energy by combining the molecular mechanics energies of the complex with continuum solvation models.

In studies involving tetrahydroquinoline derivatives, the MM-PBSA/GBSA method has been instrumental. For example, in the investigation of novel tetrahydroquinoline derivatives as LSD1 inhibitors, MM/PBSA calculations were performed to estimate the binding free energy, helping to validate the docking results and prioritize compounds for synthesis. mdpi.com The total binding free energy (ΔG_bind) is composed of various energetic contributions, including van der Waals, electrostatic, polar salvation, and nonpolar salvation energies. A more negative ΔG_bind value suggests a more favorable and stable binding interaction.

| Energy Component | Description |

| ΔG_bind | The overall binding free energy of the ligand-protein complex. |

| Van der Waals Energy | Energy from non-covalent forces between non-polar atoms. |

| Electrostatic Energy | Energy from the interaction of charged or polar atoms. |

| Polar Solvation Energy | The energy cost of desolvating polar groups upon binding. |

| Nonpolar Solvation Energy | The energy gained from burying hydrophobic surfaces upon binding. |

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the intrinsic properties of this compound that govern its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net

A molecule with a small HOMO-LUMO gap is generally more reactive, more polarizable, and has lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. edu.krd For many nitrogen-based drug compounds, the HOMO-LUMO energy gap typically falls within the range of 3.5-4.5 eV, suggesting a balance between stability and reactivity. emerginginvestigators.org The specific HOMO-LUMO gap for this compound would require a dedicated DFT calculation, but analysis of related structures can provide an estimate of its likely reactivity.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to further characterize a molecule's reactivity. edu.krdresearchgate.net

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." edu.krd

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index suggests a stronger capacity to act as an electrophile.

These parameters provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency to donate or accept electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | μ² / 2η | Capacity to accept electrons (act as an electrophile). |

Analysis of Structural Stability within Biological Cavities

The stability of a ligand within the binding cavity of a protein is paramount for its biological function. This stability is dictated by a network of non-covalent interactions. DFT and molecular dynamics studies on related compounds provide a template for understanding how this compound might achieve a stable conformation.

Computational Assessment of Drug-likeness

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. One of the most common sets of guidelines for evaluating drug-likeness is Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:

No more than 5 hydrogen bond donors (N-H or O-H bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

For this compound, we can assess these properties using its known chemical structure.

| Lipinski's Rule of Five Parameter | Value for this compound | Compliance |

| Hydrogen Bond Donors | 1 (the N-H group) | Yes |

| Hydrogen Bond Acceptors | 2 (the N and O atoms) | Yes |

| Molecular Weight | 163.22 g/mol | Yes |

| Calculated logP (XlogP) | 2.3 uni.lu | Yes |

| Rule Violations | 0 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as an orally administered drug. Its predicted logP of 2.3 indicates a good balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and solubility. uni.lu

Analytical and Spectroscopic Methodologies in Research on 8 Methoxy 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like 8-Methoxy-1,2,3,4-tetrahydroquinoline. It provides detailed information about the carbon-hydrogen framework of the molecule.

1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for determining the basic structure. ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the related compound 1,2,3,4-tetrahydroquinoline (B108954), typical ¹H NMR shifts in CDCl₃ are observed for the aromatic protons (around 6.4-7.0 ppm) and the aliphatic protons of the tetrahydroquinoline ring system (at approximately 1.9, 2.7, and 3.3 ppm), along with a signal for the N-H proton. chemicalbook.com In this compound, an additional sharp singlet would be expected for the methoxy (B1213986) group protons.

Two-dimensional (2D) NMR experiments are employed to further resolve complex structures and establish connectivity between atoms. harvard.eduemory.edu Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to trace the connectivity within the aliphatic ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning carbon signals by correlating them to their attached protons (HSQC) or to protons that are two or three bonds away (HMBC). These techniques would definitively link the methoxy group to the C8 position on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound, providing insights into its structural components. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov For this compound, ESI-MS would typically show a prominent protonated molecule [M+H]⁺. uni.lu Tandem mass spectrometry (MS/MS) experiments on this precursor ion can induce fragmentation, yielding characteristic product ions. nih.govnih.gov The fragmentation patterns of related isoquinoline (B145761) alkaloids often involve the loss of substituents from the nitrogen atom or the aromatic ring. nih.govresearchgate.net For instance, the loss of the methoxy group as a neutral CH₃OH molecule is a common fragmentation pathway observed in similar compounds. nih.gov

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | m/z |

| [M+H]⁺ | 164.10700 |

| [M+Na]⁺ | 186.08894 |

| [M-H]⁻ | 162.09244 |

| [M+NH₄]⁺ | 181.13354 |

| [M+K]⁺ | 202.06288 |

| Data sourced from PubChem. uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like tetrahydroquinoline derivatives. nih.gov In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For this compound, the fragmentation would likely involve cleavage of the aliphatic ring and loss of the methoxy group, similar to what is observed in other tetrahydroisoquinolines. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. vscht.czmasterorganicchemistry.com

In the IR spectrum of this compound, several key absorption bands would be expected. The presence of the N-H bond in the tetrahydroquinoline ring would give rise to a stretching vibration in the region of 3300-3500 cm⁻¹. youtube.com The C-H stretching vibrations of the aromatic ring typically appear between 3000-3100 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.orglibretexts.org The C-O stretching of the methoxy group would produce a strong absorption band in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range. libretexts.orglibretexts.org

Table 2: Expected IR Absorption Ranges for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine | N-H stretch | 3300-3500 |

| Aromatic | C-H stretch | 3000-3100 |

| Alkane | C-H stretch | 2850-3000 |

| Aromatic | C=C stretch | 1400-1600 |

| Ether (Aryl) | C-O stretch | 1200-1275 |

| Amine | C-N stretch | 1020-1250 |

Q & A

Q. What are the foundational synthetic strategies for preparing 8-Methoxy-1,2,3,4-tetrahydroquinoline derivatives?

- Methodological Answer : Synthesis typically involves cyclization reactions of substituted anilines with carbonyl compounds (e.g., aldehydes or ketones) under acidic or catalytic conditions. For example, Friedel-Crafts alkylation or Pictet-Spengler reactions can form the tetrahydroquinoline core. Methoxy group introduction often occurs via O-methylation of hydroxyl precursors or direct substitution using methoxy-containing reagents. Optimization of solvent systems (e.g., ethanol or DCM) and catalysts (e.g., Lewis acids like AlCl₃) is critical for yield improvement .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton signals at δ 3.7–3.9 ppm).

- Mass spectrometry (HRMS) : To verify molecular formula and fragmentation patterns.

- X-ray crystallography : For absolute stereochemical determination in crystalline derivatives .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Common assays include:

- Enzyme inhibition studies : Fluorescence-based or colorimetric assays (e.g., cytochrome P450 inhibition).

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.

- Cytotoxicity profiling : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxy-substituted tetrahydroquinoline synthesis be addressed?

- Methodological Answer :

- Catalytic control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to direct methoxy group placement.

- Protecting group strategies : Temporarily block reactive sites (e.g., Boc-protected amines) to favor substitution at position 7.

- Computational modeling : DFT calculations to predict transition-state energetics and optimize reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

-

Structure-activity relationship (SAR) studies : Systematic variation of substituents (Table 1) to isolate contributing factors.

-

Meta-analysis : Cross-referencing datasets from diverse assays (e.g., comparing enzyme inhibition vs. cellular cytotoxicity).

-

Pharmacokinetic profiling : Assess bioavailability and metabolite interference to explain discrepancies .

Table 1: Substituent Effects on Biological Activity

Substituent Position Biological Activity Trend Key References 8-Methoxy Enhanced enzyme inhibition 5-Methyl Reduced cytotoxicity 6-Fluoro Increased antimicrobial

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Molecular docking : Simulate interactions with catalytic pockets (e.g., cytochrome P450 enzymes).

- Reaction pathway simulation : Use software like Gaussian or ORCA to model intermediates and transition states.

- Machine learning : Train models on existing kinetic data to predict reaction outcomes under novel conditions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.

- Solvent selection : Optimize for greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield.

- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time quality control .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from:

- Cell line variability : Differences in membrane permeability or metabolic activity (e.g., HepG2 vs. HEK293).

- Assay conditions : Variations in incubation time, serum concentration, or compound solubility.

- Impurity effects : Uncharacterized byproducts from synthesis altering biological responses. Standardized purity thresholds (e.g., ≥95% by HPLC) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.